molecular formula C22H31N5O2 B2799510 N-(4-butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide CAS No. 2034234-69-8

N-(4-butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide

カタログ番号: B2799510
CAS番号: 2034234-69-8
分子量: 397.523
InChIキー: AZHOTJMOBACBLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-1-carboxamide core substituted with a 4-butoxyphenyl group and a 3-cyclopropyl-1-methylpyrazole moiety. Piperazine carboxamides are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties through substituent variations .

特性

IUPAC Name

N-(4-butoxyphenyl)-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-3-4-15-29-19-9-7-18(8-10-19)23-22(28)27-13-11-26(12-14-27)21-16-20(17-5-6-17)24-25(21)2/h7-10,16-17H,3-6,11-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHOTJMOBACBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

  • The ethyl substituent on piperazine may reduce steric hindrance compared to the bulkier pyrazole-cyclopropyl group. Crystal structure analysis confirms a chair conformation for the piperazine ring, a common feature in such derivatives .
  • The ethoxy group (shorter alkoxy chain) may reduce lipophilicity compared to the butoxy variant, impacting bioavailability .

Heterocyclic Moieties on Piperazine

  • The ketone linker in place of carboxamide may reduce metabolic stability due to susceptibility to reductase enzymes .
  • Chloro and trifluoromethyl substituents enhance electrophilicity, which could influence reactivity in biological systems .

Alkoxy Chain Length and Branching ()

Compounds 9–12 in feature alkoxy chains ranging from butoxy to hexyloxy on the phenyl ring. Key observations:

  • Branched chains (e.g., 2-methylpropoxy) : Introduce steric effects that may hinder binding to flat binding sites compared to linear butoxy .

Structural and Physicochemical Data Table

Compound Name Aryl Substituent Piperazine Substituent Molecular Weight (g/mol) Predicted logP Key Features
N-(4-Butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide 4-butoxyphenyl 3-cyclopropyl-1-methylpyrazole ~425.5 ~3.8 High rigidity, moderate lipophilicity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-chlorophenyl Ethyl ~279.8 ~2.1 Electron-withdrawing, compact
N-(4-Ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine () 4-ethoxyphenyl 2-methylimidazopyridine-thiazole ~393.4 ~3.2 Dual heterocyclic, planar structure
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () 4-(trifluoromethyl)phenyl Pyrazole-butyl ketone ~393.4 ~2.9 Ketone linker, strong electron deficit

Key Research Findings

  • Piperazine Conformation : Chair conformation in piperazine derivatives is conserved across analogs, ensuring structural predictability .
  • Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to ethyl or linear alkoxy chains .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Condensation of cyclopropane derivatives with hydrazine hydrate under reflux to form the 3-cyclopropyl-1-methyl-1H-pyrazole core .

Piperazine Coupling : Reacting the pyrazole intermediate with a piperazine-carboxamide derivative using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .

Butoxyphenyl Attachment : Nucleophilic substitution of 4-butoxyphenylamine with the activated carbonyl group of the piperazine-carboxamide under basic conditions (e.g., triethylamine) .
Critical Factors : Temperature control (<50°C) during coupling steps minimizes side reactions. Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity.

Q. Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the piperazine ring (chair conformation) and pyrazole substituents .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (cyclopropyl protons), δ 3.5–4.0 ppm (piperazine and butoxy groups) .
    • ¹³C NMR : Carboxamide carbonyl signal at ~165 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₄H₃₂N₅O₂) .

Q. How can researchers assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling :
    • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze via HPLC .
    • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C expected for carboxamides) .

Advanced Research Questions

Q. What computational strategies predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., dopamine D3 or serotonin receptors). Key residues for hydrogen bonding: piperazine NH with Asp110³.²⁵ .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .

Q. How can SAR studies optimize bioactivity while minimizing off-target effects?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace butoxy with methoxy or fluorine) and test in receptor-binding assays .

  • Off-Target Screening : Use kinase panels (e.g., Eurofins) to assess selectivity. Example

    Target IC₅₀ (nM) Selectivity Index
    D3 Receptor12 ± 21 (Reference)
    5-HT2A450 ± 3037.5

Q. What experimental designs resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Validation : Replicate studies across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays) .
  • Buffer Optimization : Include antioxidants (e.g., ascorbic acid) to prevent compound degradation in cell-based assays .

Q. How can chiral separation techniques isolate active enantiomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (80:20) mobile phase. Retention times differ by 1.5–2 min for enantiomers .
  • Crystallization : Resolve racemic mixtures using tartaric acid derivatives as resolving agents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。